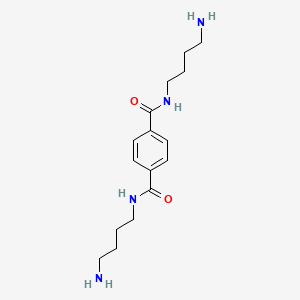
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine
Descripción general
Descripción
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chloro-pyrazin-2-yl group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a condensation reaction involving suitable precursors.
Methylsulfanyl Substitution: The methylsulfanyl group is introduced via nucleophilic substitution using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: Known for its photophysical properties and applications in materials science.
N-(Pyridin-2-yl)amides: Noted for their medicinal applications and varied biological activities.
1-(3-Chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid: Used in proteomics research and as a specialty chemical.
Uniqueness
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-pyrazine and a methylsulfanyl-pyrimidine moiety makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7ClN4S |
|---|---|
Peso molecular |
238.70 g/mol |
Nombre IUPAC |
2-chloro-3-(6-methylsulfanylpyrimidin-4-yl)pyrazine |
InChI |
InChI=1S/C9H7ClN4S/c1-15-7-4-6(13-5-14-7)8-9(10)12-3-2-11-8/h2-5H,1H3 |
Clave InChI |
CWOLBACJMBLPNC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC(=C1)C2=NC=CN=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)

![2-[Benzyl(2-hydroxyethyl)amino]-6-propylnonan-1-OL](/img/structure/B8599682.png)





